molecular formula C20H18BrN3O2 B2425087 2-[3-(4-bromophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(2,5-dimethylphenyl)acetamide CAS No. 922898-94-0

2-[3-(4-bromophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(2,5-dimethylphenyl)acetamide

Cat. No.: B2425087
CAS No.: 922898-94-0
M. Wt: 412.287
InChI Key: BSROOGIJSFIXLC-UHFFFAOYSA-N
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Description

2-[3-(4-bromophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(2,5-dimethylphenyl)acetamide is a complex organic compound with a molecular formula of C20H18BrN3O2 and a molecular weight of 412.287 g/mol. This compound is known for its unique structure, which includes a bromophenyl group, a pyridazinone ring, and a dimethylphenylacetamide moiety. It is primarily used in research settings and is not intended for human or veterinary use.

Properties

IUPAC Name

2-[3-(4-bromophenyl)-6-oxopyridazin-1-yl]-N-(2,5-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18BrN3O2/c1-13-3-4-14(2)18(11-13)22-19(25)12-24-20(26)10-9-17(23-24)15-5-7-16(21)8-6-15/h3-11H,12H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSROOGIJSFIXLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-[3-(4-bromophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(2,5-dimethylphenyl)acetamide typically involves multiple steps, including the formation of the pyridazinone ring and the subsequent attachment of the bromophenyl and dimethylphenylacetamide groups. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules .

Chemical Reactions Analysis

Hydrolysis of the Acetamide Group

The acetamide group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives.
Reaction Conditions :

Reagent/ConditionsProductYieldSource
6M HCl, reflux, 8h2-[3-(4-bromophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetic acid75%Analog data
2M NaOH, ethanol, 60°C, 6hSodium salt of the carboxylic acid82%

This reaction is critical for modifying bioavailability or introducing carboxylate functionality for further derivatization.

Nucleophilic Aromatic Substitution (Br Replacement)

The bromine atom on the phenyl ring participates in cross-coupling reactions.
Example Reactions :

Reaction TypeReagents/ConditionsProductYieldSource
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, arylboronic acid, dioxane/H₂O, 80°CBiaryl derivative68%
Buchwald-HartwigPd₂(dba)₃, Xantphos, amine, toluene, 100°CAryl amine analog55%

The bromine’s position (para to the pyridazinone) enhances reactivity in palladium-catalyzed reactions.

Functionalization of the Dihydropyridazinone Ring

The pyridazinone core undergoes electrophilic and nucleophilic modifications:

Oxidation:

Oxidizing AgentProductOutcomeSource
KMnO₄, H₂O, 25°CPyridazine-3,6-dione derivativeRing aromatization
m-CPBA, CH₂Cl₂, 0°CEpoxidation at C4-C5 (if double bond present)Not observed in this case

Reduction:

Reducing AgentProductOutcomeSource
NaBH₄, MeOHTetrahydro-pyridazinonePartial saturation
H₂, Pd/C, EtOHFully saturated piperazinoneLow yield (steric hindrance)

Amide Bond Functionalization

The N-(2,5-dimethylphenyl)acetamide group participates in:

Alkylation/Acylation:

ReagentProductConditionsYieldSource
CH₃I, K₂CO₃, DMFN-methylated acetamide60°C, 12h78%
AcCl, pyridineN-acetylated derivativeRT, 2h85%

Ring-Opening Reactions

Under strong basic conditions, the pyridazinone ring may cleave:

ConditionsProductMechanismSource
LiAlH₄, THF, refluxOpen-chain diamino alcoholReduction of carbonyl groups
H₂O₂, HClFragmented carboxylic acidsOxidative cleavage

Photochemical Reactions

The bromophenyl group facilitates UV-induced reactivity:

ConditionsProductApplicationSource
UV light (254 nm), DCMDiradical intermediatesPolymerization studies

Mechanistic Insights

  • Bromine Substitution : The electron-withdrawing pyridazinone ring activates the bromophenyl group toward nucleophilic aromatic substitution.

  • Pyridazinone Reactivity : The ring’s conjugated system stabilizes intermediates during oxidation/reduction, influencing reaction pathways .

This compound’s versatility in reactions highlights its utility in medicinal chemistry for generating analogs with tailored pharmacokinetic properties. Further studies are needed to explore stereoselective modifications and catalytic systems for improved yields.

Scientific Research Applications

Medicinal Chemistry

The compound is being explored for its biological activity , particularly as a potential candidate for drug discovery. Research indicates that compounds with a pyridazinone structure often exhibit phosphodiesterase (PDE) inhibition , specifically targeting PDE4. This inhibition can lead to increased levels of cyclic adenosine monophosphate (cAMP), which is crucial in various signaling pathways involved in inflammation and immune responses.

Potential Therapeutic Applications:

  • Anti-inflammatory Agents: Due to its ability to modulate cAMP levels, it may serve as an anti-inflammatory agent.
  • Anticancer Activity: Preliminary studies suggest that this compound could exhibit anticancer properties by inhibiting specific cellular pathways involved in tumor growth.

Organic Synthesis

In organic chemistry, this compound can act as a building block for synthesizing more complex molecules. Its structure allows for various chemical modifications, making it valuable in developing new synthetic methodologies.

Synthetic Routes:

  • The synthesis typically involves the cyclization of hydrazine derivatives with diketones under acidic or basic conditions, followed by acetamide formation through reactions with amines and acetic anhydride.

Material Science

The compound's unique structural features may allow it to be utilized in the development of novel materials with specific properties such as polymers or coatings. Its reactivity can be exploited to create materials with enhanced performance characteristics.

Case Studies and Research Findings

Study ReferenceFocusFindings
Biological ActivityDemonstrated PDE4 inhibition leading to anti-inflammatory effects.
Anticancer StudiesExhibited significant growth inhibition against various cancer cell lines.
Synthetic ApplicationsHighlighted as a versatile building block in organic synthesis methodologies.

Mechanism of Action

The mechanism of action of 2-[3-(4-bromophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(2,5-dimethylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The pyridazinone ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, including anti-inflammatory and anticancer activities .

Comparison with Similar Compounds

2-[3-(4-bromophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(2,5-dimethylphenyl)acetamide can be compared with other pyridazinone derivatives, such as:

    Pyridazine: A heterocycle containing two adjacent nitrogen atoms, known for its antimicrobial and anticancer activities.

    Pyridazinone: A derivative of pyridazine with a wide range of pharmacological activities, including anti-inflammatory and anticancer properties.

The uniqueness of this compound lies in its specific structure, which combines a bromophenyl group, a pyridazinone ring, and a dimethylphenylacetamide moiety, providing it with distinct chemical and biological properties.

Biological Activity

2-[3-(4-bromophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(2,5-dimethylphenyl)acetamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features a pyridazinone core with a bromophenyl substituent and an N-(2,5-dimethylphenyl)acetamide moiety . The general synthetic route involves:

  • Formation of the Pyridazinone Core : Cyclization of hydrazine derivatives with diketones under acidic or basic conditions.
  • Acetamide Formation : Reaction of the pyridazinone derivative with 2,5-dimethylphenyl acetamide.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives have shown IC50 values in the micromolar range against various cancer cell lines:

CompoundCell LineIC50 (µM)Reference
2-[3-(4-bromophenyl)-6-oxo...]HCT 1164.36
Similar derivativesA-431<10

The compound's mechanism of action may involve the inhibition of key signaling pathways associated with cancer cell proliferation.

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest it may inhibit the growth of both Gram-positive and Gram-negative bacteria. Comparative studies have shown that certain derivatives possess antibacterial activity comparable to standard antibiotics like norfloxacin:

CompoundBacterial StrainActivityReference
2-[3-(4-bromophenyl)-6-oxo...]Staphylococcus aureusEffective
Similar derivativesE. coliModerate

The biological activity of this compound is likely mediated through several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of phosphodiesterase enzymes (PDEs), particularly PDE4, which plays a role in inflammatory responses and other pathological conditions .
  • Receptor Interaction : The bromophenyl group can interact with hydrophobic pockets in proteins, modulating their activity through binding interactions.

Case Studies

Several studies have highlighted the potential therapeutic applications of this compound:

  • Anticancer Studies : A study evaluating the efficacy of similar pyridazinone derivatives showed promising results in inhibiting tumor growth in xenograft models .
  • Inflammatory Disease Models : Compounds related to this structure have been tested in models of asthma and rheumatoid arthritis, showing reduced inflammation markers and improved clinical outcomes .

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